molecular formula C5H5ClN2O3 B13974688 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione

5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B13974688
M. Wt: 176.56 g/mol
InChI Key: LESKGPCWILSNGK-UHFFFAOYSA-N
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Description

5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, particularly in nucleic acids like DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 5-position, a hydroxymethyl group at the 6-position, and two keto groups at the 2- and 4-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione typically involves the chlorination of 6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of 5-substituted pyrimidinediones.

    Oxidation: Formation of 5-chloro-6-carboxy-2,4(1H,3H)-pyrimidinedione.

    Reduction: Formation of 5-chloro-6-(hydroxymethyl)-2,4-dihydroxypyrimidine.

Scientific Research Applications

5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential role in nucleic acid analogs and as a building block for nucleotide synthesis.

    Medicine: Investigated for its potential antiviral and anticancer properties due to its structural similarity to nucleotides.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with biological macromolecules. It can mimic natural nucleotides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. The chlorine atom and hydroxymethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This compound may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used as an anticancer agent.

    Cytosine: A natural pyrimidine base found in DNA and RNA.

    Thymine: Another natural pyrimidine base found in DNA.

Uniqueness

5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C5H5ClN2O3

Molecular Weight

176.56 g/mol

IUPAC Name

5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H5ClN2O3/c6-3-2(1-9)7-5(11)8-4(3)10/h9H,1H2,(H2,7,8,10,11)

InChI Key

LESKGPCWILSNGK-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=O)NC(=O)N1)Cl)O

Origin of Product

United States

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